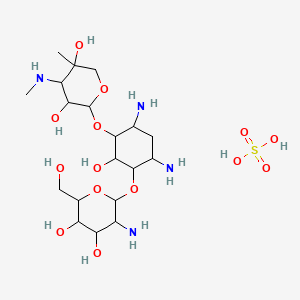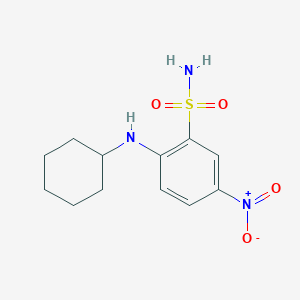
Hept-5-en-2-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Hept-5-en-2-ol is an organic compound with the molecular formula C7H14O It is an unsaturated alcohol, characterized by the presence of a double bond between the fifth and sixth carbon atoms and a hydroxyl group attached to the second carbon atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Hept-5-en-2-ol can be synthesized through various methods. One common approach involves the hydroboration-oxidation of hept-5-en-2-ene. This reaction typically uses borane (BH3) or a borane complex as the hydroborating agent, followed by oxidation with hydrogen peroxide (H2O2) in the presence of a base such as sodium hydroxide (NaOH). The reaction proceeds as follows:
- Hydroboration: Hept-5-en-2-ene + BH3 → Hept-5-en-2-ylborane
- Oxidation: Hept-5-en-2-ylborane + H2O2/NaOH → this compound
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, catalytic methods involving transition metals such as palladium or rhodium may be employed to facilitate the hydroboration step.
Analyse Chemischer Reaktionen
Types of Reactions: Hept-5-en-2-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form hept-5-en-2-one using oxidizing agents such as pyridinium chlorochromate (PCC) or chromium trioxide (CrO3).
Reduction: The double bond can be reduced to form heptan-2-ol using hydrogenation catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas (H2).
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with reagents like thionyl chloride (SOCl2) to form hept-5-en-2-yl chloride.
Common Reagents and Conditions:
Oxidation: PCC, CrO3, or potassium permanganate (KMnO4) in acidic or basic conditions.
Reduction: Pd/C with H2, or lithium aluminum hydride (LiAlH4) for selective reduction.
Substitution: SOCl2, phosphorus tribromide (PBr3), or tosyl chloride (TsCl) in the presence of a base.
Major Products:
Oxidation: Hept-5-en-2-one
Reduction: Heptan-2-ol
Substitution: Hept-5-en-2-yl chloride, hept-5-en-2-yl bromide
Wissenschaftliche Forschungsanwendungen
Hept-5-en-2-ol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules and heterocycles.
Biology: It serves as a precursor for the synthesis of biologically active compounds, including pharmaceuticals and agrochemicals.
Medicine: Research into its derivatives has shown potential for developing new therapeutic agents with antimicrobial and anti-inflammatory properties.
Industry: It is utilized in the production of fragrances, flavors, and other fine chemicals due to its pleasant odor and reactivity.
Wirkmechanismus
The mechanism of action of hept-5-en-2-ol in various reactions involves the interaction of its functional groups with specific reagents. For example, during oxidation, the hydroxyl group undergoes dehydrogenation to form a carbonyl group. In reduction reactions, the double bond is hydrogenated to form a saturated alcohol. The molecular targets and pathways involved depend on the specific reaction and conditions used.
Vergleich Mit ähnlichen Verbindungen
Hept-5-en-2-ol can be compared with other similar compounds such as:
Hept-5-en-2-one: An oxidized form of this compound with a carbonyl group instead of a hydroxyl group.
Heptan-2-ol: A saturated alcohol with no double bond, formed by the reduction of this compound.
Hept-5-en-2-yl chloride: A halogenated derivative formed by substituting the hydroxyl group with a chlorine atom.
Uniqueness: this compound is unique due to its unsaturated nature, which allows it to participate in a variety of chemical reactions, making it a versatile intermediate in organic synthesis.
Eigenschaften
Molekularformel |
C7H14O |
|---|---|
Molekulargewicht |
114.19 g/mol |
IUPAC-Name |
(E)-hept-5-en-2-ol |
InChI |
InChI=1S/C7H14O/c1-3-4-5-6-7(2)8/h3-4,7-8H,5-6H2,1-2H3/b4-3+ |
InChI-Schlüssel |
IFSYJVQRVQMRKN-ONEGZZNKSA-N |
Isomerische SMILES |
C/C=C/CCC(C)O |
Kanonische SMILES |
CC=CCCC(C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


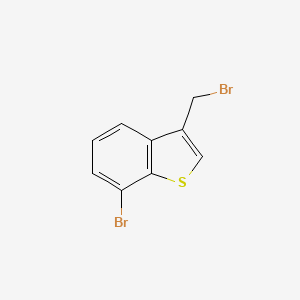

![1-[2-(4-Aminophenyl)ethyl]imidazolidin-2-one](/img/structure/B12311924.png)
![2-[(2H-1,3-benzodioxol-5-yl)amino]pyridine-4-carbonitrile](/img/structure/B12311928.png)
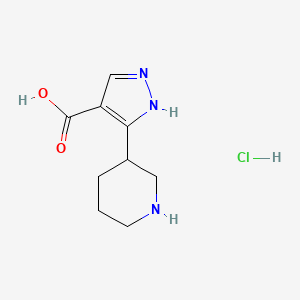
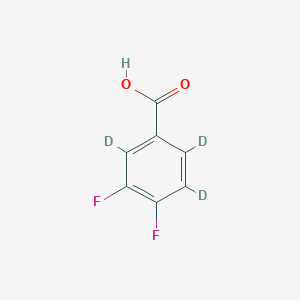
![N-[1-[6-(4-fluoropyrazol-1-yl)pyridin-3-yl]ethyl]-3-methyl-5-[4-methyl-6-[(5-methyl-1H-pyrazol-3-yl)amino]pyrimidin-2-yl]pyridine-2-carboxamide](/img/structure/B12311979.png)

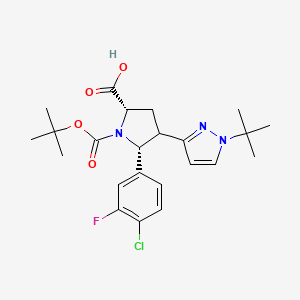
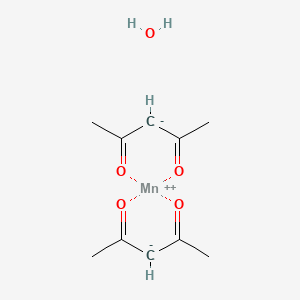
![10-ethoxy-6,6,9-trimethyl-3-pentyl-8,10-dihydro-7H-benzo[c]chromene-1,9-diol](/img/structure/B12312009.png)
